molecular formula C7H13NO2 B1342041 1-Ethylpyrrolidine-3-carboxylic acid CAS No. 5370-36-5

1-Ethylpyrrolidine-3-carboxylic acid

Cat. No. B1342041
CAS RN: 5370-36-5
M. Wt: 143.18 g/mol
InChI Key: PABPPMMBRRZHKA-UHFFFAOYSA-N
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Description

1-Ethylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 . It is used for research purposes.


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 1-Ethylpyrrolidine-3-carboxylic acid, has been a topic of interest in drug discovery . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 1-Ethylpyrrolidine-3-carboxylic acid consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives, including 1-Ethylpyrrolidine-3-carboxylic acid, has been studied in the context of forming new P–C/P–OC bonds . The influence of steric factors on biological activity has also been investigated, describing the structure–activity relationship (SAR) of the studied compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethylpyrrolidine-3-carboxylic acid include a boiling point of 243.6±33.0 °C (Predicted), a density of 1.104±0.06 g/cm3 (Predicted), and a pKa of 3.86±0.20 (Predicted) .

Scientific Research Applications

  • Antibacterial Activity :

    • 1-Ethylpyrrolidine-3-carboxylic acid analogues, particularly in combination with pyridonecarboxylic acids, have shown significant antibacterial activity. These compounds, through their synthesis and biological study, have been identified as more active than certain standard antibacterial agents, indicating potential use in developing new antibacterial drugs (Egawa et al., 1984).
  • Chemiluminescence in High-Performance Liquid Chromatography :

    • Compounds like 2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine have been utilized as sensitive derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection, signifying their application in analytical chemistry and potentially in the medical field for various types of analysis (Morita & Konishi, 2002).
  • Asymmetric Synthesis of Antibacterial Agents :

    • The asymmetric synthesis of certain antibacterial agents, such as 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, a potent member of the quinolonecarboxylic acid class, has been achieved. This highlights the role of compounds like 1-Ethylpyrrolidine-3-carboxylic acid in the development of effective antibacterial drugs (Rosen et al., 1988).
  • Amide Formation in Bioconjugation :

    • Studies have utilized compounds such as 1-ethylpyrrolidine-3-carboxylic acid in investigating the mechanisms of amide formation between carboxylic acid and amine in aqueous media. This is particularly relevant in bioconjugation, a critical process in biochemistry and molecular biology (Nakajima & Ikada, 1995).
  • Interactions with Polymers in Supercritical Media :

    • Research has been conducted on the interactions between derivatives of 1-Ethylpyrrolidine-3-carboxylic acid and polymers like ethylpyrrolidine methacrylate–methyl methacrylate copolymer in supercritical media. These studies are important for understanding the chemistry involved in the production and application of advanced materials (Rodríguez-Meizoso et al., 2007).
  • Synthesis of Organic and Pharmaceutical Compounds :

    • Compounds such as 1-Ethylpyrrolidine-3-carboxylic acid and their derivatives have been employed in the synthesis of various organic and pharmaceutical compounds. This includes their role in the synthesis of ferrocene compounds, pyrimidonaphthyridines, and other complex molecules, indicating their versatility in synthetic chemistry (Barišić et al., 2003; Plisson & Chenault, 2001).
  • Role as an Ethylene-Independent Growth Regulator in Plants :

    • Research indicates that derivatives of 1-Ethylpyrrolidine-3-carboxylic acid, such as 1-Aminocyclopropane 1-carboxylic acid, play a significant role as ethylene-independent growth regulators in plants. This has implications for agricultural science and plant biology, especially in understanding plant growth and development (Polko & Kieber, 2019).
  • Spectroscopic Analysis and Chemical Characterization :

    • Studies have utilized 1-Ethylpyrrolidine-3-carboxylic acid derivatives for spectroscopic analysis and chemical characterization, offering insights into molecular properties like hyperpolarizability, and NBO, HOMO, and LUMO analysis. This research is vital in the field of material science and chemistry (Devi et al., 2018).

Safety And Hazards

The safety and hazards of 1-Ethylpyrrolidine-3-carboxylic acid are not well-documented. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future directions in the study of 1-Ethylpyrrolidine-3-carboxylic acid and other pyrrolidine derivatives involve the design of new compounds with different biological profiles . This includes the development of new methods for novel bond transformations, use of reagents that avoid the generation of exogenous waste, and use of feedstocks that are less activated .

properties

IUPAC Name

1-ethylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-8-4-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABPPMMBRRZHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601472
Record name 1-Ethylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylpyrrolidine-3-carboxylic acid

CAS RN

5370-36-5
Record name 1-Ethylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MI Lansdell, D Hepworth, A Calabrese… - Journal of medicinal …, 2010 - ACS Publications
The relevance of the melanocortin system to sexual activity is well established, and nonselective peptide agonists of the melanocortin receptors have shown evidence of efficacy in …
Number of citations: 43 pubs.acs.org

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